molecular formula C8H7Cl2N3 B2976820 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1262442-28-3

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2976820
CAS No.: 1262442-28-3
M. Wt: 216.07
InChI Key: WJQMLAPXOBKVGG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C8H7Cl2N3. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is substituted with two chlorine atoms at positions 2 and 4, and two methyl groups at positions 5 and 6. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out under reflux conditions at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Often involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrrolo[2,3-d]pyrimidines, while oxidation reactions can produce N-oxides .

Scientific Research Applications

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl groups at positions 5 and 6.

    2,4-Dichloro-5,6,7,8-tetrahydro-7-phenylmethyl-pyrido[3,4-d]pyrimidine: Contains additional hydrogenation and a phenylmethyl group.

Uniqueness

2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-3-4(2)11-7-5(3)6(9)12-8(10)13-7/h1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQMLAPXOBKVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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